molecular formula C9H9ClN2O B1309829 N-Allyl-2-chloronicotinamide CAS No. 545372-93-8

N-Allyl-2-chloronicotinamide

Cat. No. B1309829
CAS RN: 545372-93-8
M. Wt: 196.63 g/mol
InChI Key: SQXLOORDWUCSDQ-UHFFFAOYSA-N
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Description

N-Allyl-2-chloronicotinamide (NACN) is an organic compound with a wide range of applications in scientific research. It is a type of amide and is used as a synthetic intermediate in the preparation of organic compounds, as a reagent in organic synthesis, and as an inhibitor of enzymes. NACN is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Herbicidal Activity

Research has indicated that derivatives of N-Allyl-2-chloronicotinamide, such as N-(arylmethoxy)-2-chloronicotinamides, exhibit significant herbicidal activity against various plant species. For instance, some compounds within this category have shown exceptional efficacy in controlling Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed) at low concentration levels. These findings suggest the potential of these compounds in developing new herbicides targeting monocotyledonous weeds, offering an alternative to conventional chemical herbicides with possibly lower environmental impact (Chen Yu et al., 2021).

Biocatalysis in Agrochemical and Pharmaceutical Production

In the domain of biochemical applications, this compound derivatives, specifically 2-chloronicotinic acid (2-CA), serve as crucial intermediates for synthesizing agrochemicals and pharmaceuticals. A study highlighted the utilization of an amidase from Pantoea sp. capable of hydrolyzing 2-chloronicotinamide to 2-CA with high efficiency and substrate conversion rates. This enzymatic approach to 2-CA production is seen as a greener alternative to chemical synthesis, promising for industrial-scale applications due to its environmental friendliness and cost-effectiveness (R. Zheng et al., 2018).

Synthetic Chemistry and Drug Discovery

The chemical versatility of this compound and its analogs also finds relevance in synthetic chemistry and drug discovery. For example, the allylation of azaaromatics in the presence of alkyl chloroformate, employing metallic tin, has been explored for creating various allylation products. Such reactions underscore the potential of these compounds in constructing complex organic molecules, which could serve as key intermediates or scaffolds in developing new therapeutic agents (J. Zhou et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloronicotinamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle N-Allyl-2-chloronicotinamide with appropriate safety measures.

properties

IUPAC Name

2-chloro-N-prop-2-enylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXLOORDWUCSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407839
Record name N-ALLYL-2-CHLORONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

545372-93-8
Record name N-ALLYL-2-CHLORONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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